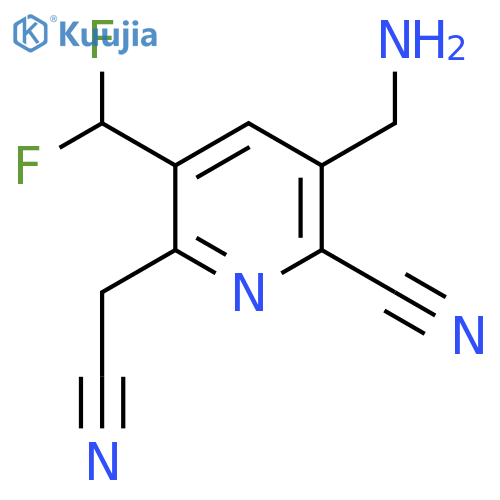Cas no 1804417-26-2 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile)

1804417-26-2 structure
商品名:3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile
CAS番号:1804417-26-2
MF:C10H8F2N4
メガワット:222.194128036499
CID:4877608
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C10H8F2N4/c11-10(12)7-3-6(4-14)9(5-15)16-8(7)1-2-13/h3,10H,1,4,14H2
- InChIKey: VQSBRKRDVADDRX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=C(C#N)N=C1CC#N)CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 326
- トポロジー分子極性表面積: 86.5
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040450-1g |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile |
1804417-26-2 | 97% | 1g |
$1,564.50 | 2022-04-02 |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1804417-26-2 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile) 関連製品
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2230780-65-9(IL-17A antagonist 3)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
